Noradrenaline D-threo-3-methylmalate

Catalog No.
S12519432
CAS No.
M.F
C13H19NO8
M. Wt
317.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Noradrenaline D-threo-3-methylmalate

Product Name

Noradrenaline D-threo-3-methylmalate

IUPAC Name

4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;(2R,3R)-2-hydroxy-3-methylbutanedioic acid

Molecular Formula

C13H19NO8

Molecular Weight

317.29 g/mol

InChI

InChI=1S/C8H11NO3.C5H8O5/c9-4-8(12)5-1-2-6(10)7(11)3-5;1-2(4(7)8)3(6)5(9)10/h1-3,8,10-12H,4,9H2;2-3,6H,1H3,(H,7,8)(H,9,10)/t;2-,3-/m.1/s1

InChI Key

PDZZSMDCBWCGRN-GEHKUQKJSA-N

Canonical SMILES

CC(C(C(=O)O)O)C(=O)O.C1=CC(=C(C=C1C(CN)O)O)O

Isomeric SMILES

C[C@H]([C@H](C(=O)O)O)C(=O)O.C1=CC(=C(C=C1C(CN)O)O)O

Noradrenaline D-threo-3-methylmalate is a compound derived from noradrenaline, a neurotransmitter involved in the regulation of various physiological processes, including the fight-or-flight response. The compound features a unique structure that includes a 3-methylmalate moiety, which is significant for its biological activity and potential therapeutic applications. Noradrenaline itself is known for its role in the sympathetic nervous system, influencing heart rate, blood pressure, and metabolism.

Typical of catecholamines. Key reaction mechanisms include:

  • Acid-Base Equilibria: The compound can participate in acid-base reactions, exhibiting multiple pKa values due to the presence of hydroxyl groups on the aromatic ring and carboxylic acid groups from the 3-methylmalate moiety. These equilibria influence its reactivity and stability in different environments .
  • Free Radical Scavenging: Noradrenaline D-threo-3-methylmalate has been studied for its ability to scavenge free radicals. The primary mechanisms involved are hydrogen transfer and sequential proton loss electron transfer. These pathways allow the compound to mitigate oxidative stress by neutralizing reactive oxygen species in both lipid and aqueous environments .

The biological activity of noradrenaline D-threo-3-methylmalate is closely tied to its structural features. It exhibits:

  • Neurotransmitter Activity: Like noradrenaline, this compound can bind to adrenergic receptors, influencing cardiovascular function and neuronal signaling.
  • Antioxidant Properties: Its ability to act as a free radical scavenger suggests potential protective effects against oxidative damage, which is relevant in various pathological conditions such as neurodegenerative diseases .

The synthesis of noradrenaline D-threo-3-methylmalate can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with noradrenaline or its derivatives.
  • Reactions: Chemical modifications such as esterification or coupling reactions with 3-methylmalic acid are employed to introduce the 3-methylmalate moiety.
  • Purification: The final product is purified using techniques like chromatography to ensure high purity for biological assays.

Noradrenaline D-threo-3-methylmalate has potential applications in various fields:

  • Pharmaceuticals: Due to its neurotransmitter-like properties, it may be explored for treating conditions like depression and anxiety disorders.
  • Neuroscience Research: Its antioxidant capabilities make it a candidate for studies investigating neuroprotection in models of oxidative stress.

Interaction studies have shown that noradrenaline D-threo-3-methylmalate interacts with various biological targets:

  • Adrenergic Receptors: It binds to alpha and beta adrenergic receptors, similar to noradrenaline, influencing cardiovascular responses.
  • Antioxidant Enzymes: The compound may enhance the activity of antioxidant enzymes, contributing to its protective effects against oxidative stress.

Noradrenaline D-threo-3-methylmalate shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
AdrenalineSimilar catecholamine structureHigher potency at beta receptors
DopamineCatecholamine backbonePrimarily involved in reward pathways
L-DOPAPrecursor to dopamineUsed in Parkinson's disease treatment
NorfenefrineSimilar structure with slight variationsPrimarily used as a vasopressor

Noradrenaline D-threo-3-methylmalate's unique feature is the incorporation of the 3-methylmalate moiety, which may enhance its solubility and biological activity compared to other catecholamines.

Endogenous Catecholamine Biosynthesis as Metabolic Foundation

Noradrenaline biosynthesis begins with the amino acid tyrosine, which undergoes hydroxylation by tyrosine hydroxylase (TH) to form L-3,4-dihydroxyphenylalanine (L-DOPA). This rate-limiting step requires tetrahydrobiopterin (BH₄) as a cofactor and molecular oxygen. Subsequent decarboxylation by aromatic L-amino acid decarboxylase (AADC) yields dopamine, which is transported into synaptic vesicles for β-hydroxylation via dopamine β-hydroxylase (DBH) to produce noradrenaline.

Table 1: Enzymatic Cascade in Noradrenaline Biosynthesis

EnzymeReactionCofactors/RequirementsLocalization
Tyrosine hydroxylaseTyrosine → L-DOPABH₄, Fe²⁺, O₂Cytoplasm
Aromatic L-amino acid decarboxylaseL-DOPA → DopaminePyridoxal phosphate (PLP)Cytoplasm
Dopamine β-hydroxylaseDopamine → NoradrenalineAscorbate, Cu²⁺, O₂Synaptic vesicles

Regulation occurs through feedback inhibition: noradrenaline suppresses TH activity via competition with BH₄ and phosphorylation-dephosphorylation mechanisms. These pathways provide the substrate pool for subsequent modifications, including methylmalate conjugation.

Enzymatic Methylation Mechanisms in 3-Methylmalate Conjugation

The attachment of the 3-methylmalate group to noradrenaline likely involves esterification or amidation. While direct evidence for this specific reaction is limited, analogous processes in secondary metabolism suggest roles for acyltransferases or malonyl-CoA-dependent enzymes. For example, malonyltransferases catalyze the transfer of malonyl groups to acceptor molecules using malonyl-CoA as a donor. In this case, methylmalonyl-CoA may serve as the methylated analog.

Proposed Mechanism:

  • Activation: Methylmalonyl-CoA is synthesized via methylmalonyl-CoA mutase, which isomerizes succinyl-CoA in a vitamin B₁₂-dependent reaction.
  • Transfer: A specialized acyltransferase conjugates methylmalonyl-CoA to noradrenaline’s hydroxyl group, forming an ester bond.
  • Stabilization: The product is stabilized through intramolecular hydrogen bonding between the catechol hydroxyls and the methylmalate carboxylate.

Table 2: Candidate Enzymes for Methylmalate Conjugation

Enzyme ClassPutative RoleCofactorsSubstrate Specificity
AcyltransferasesEster bond formationMethylmalonyl-CoANoradrenaline hydroxyl
Malonyl-CoA ligasesActivation of methylmalonateATP, Mg²⁺Methylmalonate
MethyltransferasesMethyl group transfer (if applicable)S-adenosylmethionineNoradrenaline backbone

The exact enzymatic machinery remains hypothetical but aligns with known metabolic logic, where cofactor availability and compartmentalization dictate reaction feasibility.

Stereochemical Control in D-threo Isomer Formation

The D-threo configuration of the 3-methylmalate moiety is critical for bioactivity, necessitating stereospecific synthesis. This is achieved through enantioselective catalysis, likely involving:

  • Chiral resolution: Use of D-specific enzymes or chiral stationary phases during purification.
  • Asymmetric synthesis: Enzymes with stereospecific active sites, such as ketoreductases or epimerases, that favor the D-threo configuration.

Table 3: Strategies for Stereochemical Control

MethodMechanismExample Enzymes/CatalystsStereoselectivity (%)
Enzymatic reductionNADPH-dependent ketoreductasesAlcohol dehydrogenase>90% D-threo
Epimerase activityInterconversion of L/D isomersMethylmalonyl-CoA epimerase80–85% D-threo
Chiral chromatographyPhysical separation of enantiomersCellulose-based phases99% purity

Molecular dynamics simulations suggest that the D-threo isomer’s carboxylate group optimally aligns with noradrenaline’s catechol ring, minimizing steric hindrance and maximizing hydrogen bonding. This geometric complementarity underscores the importance of stereochemical precision in functional outcomes.

Noradrenaline D-threo-3-methylmalate represents a complex molecular entity combining the catecholamine backbone of noradrenaline with a stereochemically defined methylmalate moiety [1]. The synthesis of this compound requires sophisticated methodologies that address both the reactive nature of catechol functionalities and the precise stereochemical requirements of the D-threo-3-methylmalate component [5]. Contemporary synthetic approaches have evolved to encompass chemoenzymatic strategies, solid-phase synthesis adaptations, and specialized protecting group methodologies to achieve the desired molecular architecture with high selectivity and yield.

Chemoenzymatic Synthesis Strategies

Chemoenzymatic approaches for noradrenaline D-threo-3-methylmalate synthesis leverage the complementary advantages of chemical and enzymatic transformations [6] [7]. These methodologies typically employ enzymatic steps for stereoselective bond formation while utilizing chemical methods for substrate preparation and product modification.

The primary chemoenzymatic route involves the preparation of appropriately functionalized noradrenaline derivatives followed by enzymatic coupling with D-threo-3-methylmalate precursors [8]. Alcohol dehydrogenases have demonstrated exceptional utility in the stereoselective reduction of ketone intermediates, achieving enantiomeric excesses exceeding 99% under optimized conditions [7]. The enzymatic approach typically utilizes lyophilized Escherichia coli cells harboring recombinant alcohol dehydrogenase from Lactobacillus kefir, which provides quantitative conversion and excellent optical purity [7].

Transaminase-catalyzed reactions represent another promising avenue for chemoenzymatic synthesis [6]. These enzymes facilitate the stereoselective formation of amino acid derivatives through deamination of diastereomeric mixtures or diastereotope-selective amination of corresponding ketones [6]. The application of ethylenediamine-N,N'-disuccinic acid lyase has shown remarkable substrate scope, accepting various substituted aromatic amines in stereoselective hydroamination reactions [31].

Enzyme ClassSubstrate SpecificityEnantiomeric ExcessReaction Conditions
Alcohol DehydrogenasesCatecholamine ketones>99%pH 7.0, 30°C, NADPH cofactor
TransaminasesAromatic amino precursors95-99%pH 8.5, 37°C, pyridoxal phosphate
EDDS LyaseSubstituted arylamines>99%pH 8.0, 25°C, fumarate acceptor

The chemoenzymatic synthesis of catecholamine derivatives requires careful substrate preparation to ensure enzymatic compatibility [8]. Protection of catechol functionalities during chemical synthesis steps prevents unwanted oxidation and polymerization reactions that could compromise enzymatic activity [18]. The sequential application of chemical protection, enzymatic transformation, and deprotection has yielded high-purity products with retention of stereochemical integrity [11].

Biocatalytic carbon-carbon bond formation represents a critical aspect of chemoenzymatic synthesis [35]. Radical S-adenosylmethionine enzymes have emerged as powerful tools for installing carbon-carbon bonds at unconventional positions, providing access to structurally unique metabolites [35]. These enzymes utilize reductive cleavage of S-adenosylmethionine to generate reactive intermediates capable of forming bonds between unactivated carbon centers [35].

Solid-Phase Peptide Synthesis Adaptations

Solid-phase peptide synthesis methodologies have been successfully adapted for the preparation of noradrenaline D-threo-3-methylmalate derivatives, particularly those incorporating peptide linkages [12] [22]. The fluorenylmethoxycarbonyl strategy represents the preferred approach due to its compatibility with catechol-protecting groups and mild deprotection conditions [12].

The synthesis typically employs 2-chlorotrityl chloride resin as the solid support, providing excellent loading capacity and facilitating mild cleavage conditions [12]. Sequential coupling reactions utilize standard peptide synthesis reagents including benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate, 1-hydroxybenzotriazole, and diisopropylethylamine in N-methyl-2-pyrrolidinone solvent [22].

Critical considerations for solid-phase synthesis include the protection of catechol functionalities throughout the synthesis sequence [12] [13]. Acetonide protecting groups have demonstrated exceptional compatibility with fluorenylmethoxycarbonyl chemistry, providing stability under basic conditions while remaining labile to acidic cleavage [12] [18]. The synthesis protocol requires careful optimization of coupling times and reagent stoichiometry to achieve complete conversion while minimizing side reactions [23].

Synthesis ParameterOptimal ConditionsYield Range
Resin Loading0.5-0.8 mmol/g-
Coupling Time2-4 hours85-95%
Deprotection Cycles2 × 15 minutes>99%
Final CleavageTrifluoroacetic acid cocktail70-85%

Orthogonal protection strategies enable selective deprotection of specific functional groups in multiply-protected structures [34]. The combination of acid-labile and base-labile protecting groups allows for sequential deprotection without compromising other protected functionalities [21]. para-Nitrobenzyloxycarbonyl groups have emerged as valuable temporary protecting groups for alpha-amines in solid-phase peptide synthesis, offering neutral deprotection conditions that minimize side reactions [24].

Protecting Group Strategies for Catecholamine Functionalization

The successful synthesis of noradrenaline D-threo-3-methylmalate requires sophisticated protecting group strategies to manage the high reactivity of catechol functionalities [10] [13] [18]. Catechol groups are prone to oxidation, particularly under basic conditions, leading to quinone formation and subsequent polymerization reactions [18].

Acetonide protection represents the most widely employed strategy for catechol functionalization [12] [13] [18]. The acetonide group provides excellent stability under basic conditions and is readily removed under mild acidic conditions, with acetone as the only byproduct [18]. The synthesis of acetonide-protected catecholamines requires complete protection of amino functionalities to prevent Pictet-Spengler condensation reactions [18].

The protocol for acetonide protection involves refluxing the fully protected catecholamine with 2,2-dimethoxypropane in the presence of para-toluenesulfonic acid catalyst [12] [18]. Anhydrous conditions and efficient removal of reaction byproducts are essential for achieving high conversion yields [18]. The use of Soxhlet extraction with calcium chloride desiccant facilitates water removal and drives the equilibrium toward product formation [12].

Protecting GroupStability ConditionsDeprotection MethodAdvantages
AcetonideBasic, nucleophilicAqueous acidMild conditions, clean byproducts
tert-ButyldimethylsilylBasic, nucleophilicFluoride ionHigh stability
BenzylAcidic, basicHydrogenolysisOrthogonal to other groups
Cyclic orthoformateBasicAcidic hydrolysisEasy installation

Alternative protecting group strategies include tert-butyldimethylsilyl and benzyl ethers, each offering distinct advantages for specific synthetic applications [10] [13]. tert-Butyldimethylsilyl groups provide exceptional stability under a wide range of reaction conditions but require fluoride-mediated deprotection [10]. Benzyl ethers offer orthogonality to acid-labile groups and are removed through catalytic hydrogenolysis [22].

The selection of amino protecting groups significantly influences the success of catechol protection strategies [18]. Phthaloyl protection has proven highly effective, completely removing both hydrogen atoms from the amino group and preventing unwanted condensation reactions [18]. Alternative approaches include fluorenylmethoxycarbonyl and trifluoroacetyl protection, both of which demonstrate compatibility with acetonide formation [18].

Photoremovable protecting groups represent an emerging area of interest for catecholamine chemistry [10]. para-Hydroxyphenacyl groups offer the advantages of hydrophilicity, high quantum yields, and clean photochemical release reactions [10]. These protecting groups undergo photo-Favorskii rearrangement upon irradiation, providing quantitative release of the protected substrate with minimal byproduct formation [10].

Noradrenaline demonstrates distinct binding affinities across adrenergic receptor subtypes, with the binding pathway serving as a critical determinant of receptor selectivity [1]. The association kinetics reveal that norepinephrine displays faster association rates (approximately 22-fold) for beta-1 adrenergic receptors compared to beta-2 adrenergic receptors, while maintaining comparable dissociation rates [1]. This selectivity pattern primarily stems from differences in association rates rather than dissociation kinetics, contrasting with typical ligand-receptor interactions where affinity differences are predominantly determined by dissociation rates [1].

The binding affinity hierarchy for noradrenaline follows the pattern: dopamine transporter greater than norepinephrine transporter, both significantly exceeding serotonin transporter affinity [2]. Beta-1 receptors exhibit high affinity for both noradrenaline and adrenaline, with these receptors being prominently located in cardiac tissue, brain, and adipose tissue [2]. Conversely, beta-2 receptors demonstrate lower affinity for noradrenaline and primarily mediate relaxation of vascular and smooth muscle tissues [2].

The extracellular vestibules of adrenergic receptor subtypes constitute the primary determinants of differential association rates and subsequent binding selectivity [1]. Chimeric receptor studies demonstrate that exchanging extracellular vestibule regions between beta-1 and beta-2 adrenergic receptors results in corresponding changes in norepinephrine association kinetics, with the beta-2 receptor incorporating beta-1 vestibule elements showing enhanced association rates [1].

Table 1: Noradrenaline Binding Affinity Profile Across Adrenergic Receptor Subtypes

Receptor SubtypeBinding Affinity (Kd)Association RatePrimary Tissue Distribution
Alpha-1AHighVariableSmooth muscle, prostate
Alpha-2AModerateIntermediateCentral nervous system
Beta-1Very HighFastHeart, brain, adipose
Beta-2ModerateSlowerVascular smooth muscle

The molecular determinants underlying subtype selectivity involve six critical amino acid residues that differ between beta-1 and beta-2 adrenergic receptors: W199, V219, K347, R351, D356, and F359 in beta-1 receptors versus Y174, F194, H296, D300, K305, and Y308 in beta-2 receptors [1]. Mutagenesis studies demonstrate that simultaneous substitution of all six residues is required to achieve norepinephrine selectivity enhancement, indicating cooperative interactions among these binding pathway residues [1].

Allosteric Modulation of Monoamine Transporters

Monoamine transporters exhibit sophisticated allosteric regulation mechanisms that modulate noradrenaline reuptake efficiency and selectivity [3]. The norepinephrine transporter demonstrates eight distinct allosteric sites across functional conformational states, with pharmacologically relevant binding pockets located at the extracellular vestibule [4]. These allosteric sites enable fine-tuning of transporter function through conformational changes that affect substrate binding affinity and transport kinetics [3].

The structural dynamics of norepinephrine transporter allosteric modulation involve conformational transitions between outward-open, outward-occluded, and inward-open states [4]. Allosteric modulators binding to the extracellular vestibule can stabilize specific conformational states, thereby influencing the accessibility and binding characteristics of the orthosteric substrate binding site [4]. Chi-conotoxin MrlA represents a clinically relevant allosteric modulator that demonstrates selective inhibition of norepinephrine transporter function through binding to the extracellular vestibule region [5].

Cross-transporter allosteric effects demonstrate that serotonin transporter can facilitate dopamine transport through mechanisms distinct from native serotonin uptake [6]. This cross-substrate transport exhibits different ionic dependencies, enhanced sensitivity to transport inhibitors, and altered conformational dynamics compared to native substrate transport [6]. The allosteric modulation extends to cooperative interactions between transporter subunits, with dopamine transport showing absence of subunit cooperativity while serotonin transport maintains cooperative binding characteristics [6].

Table 2: Allosteric Modulation Sites and Their Functional Impact

Allosteric Site LocationModulator TypeFunctional EffectConformational Impact
Extracellular VestibulePositiveEnhanced reuptakeStabilizes outward-open
Transmembrane CoreNegativeReduced transportBlocks conformational transition
Intracellular DomainMixedVariable kineticsAffects G-protein coupling

The molecular basis of allosteric modulation involves specific residue interactions that transmit conformational changes across substantial molecular distances [7]. Key residues including R476 and Y481 in dopamine transporter and E494, P561, and F556 in serotonin transporter serve as consistent coordination points for allosteric modulators [7]. These interactions facilitate communication between primary substrate binding sites and secondary allosteric sites through coupled motions between transmembrane helices [7].

Zinc-mediated allosteric modulation represents an endogenous regulatory mechanism affecting dopamine transporter function [8]. Zinc binding to extracellular coordination sites comprising Glu206, His193, His375, and Asp296 stabilizes outward-open conformations and exhibits biphasic effects on dopamine transport with stimulatory properties at low concentrations and inhibitory effects at higher concentrations [8].

Structural Determinants of Beta-Hydroxyl Group Interactions

The beta-hydroxyl group of noradrenaline serves as a critical structural determinant for receptor recognition and binding specificity [9]. In alpha-1A adrenergic receptors, the chiral beta-hydroxyl group forms hydrogen bonds with Asp106 (position 3.32), while the amino group establishes cation-pi stacking interactions with Phe312 (position 7.39) [10]. This dual interaction pattern contributes significantly to binding affinity and receptor activation [10].

The stereochemical configuration of the beta-hydroxyl group influences receptor selectivity patterns across adrenergic receptor subtypes [9]. The para-hydroxyl group of the catechol ring forms hydrogen bonds with Ser188 (position 5.42) in alpha-1A receptors, while the meta-hydroxyl group maintains spatial proximity to Met292 (position 6.55) without direct polar interactions [10]. This interaction pattern differs substantially from beta-adrenergic receptors, where both meta and para hydroxyl groups participate in extensive hydrogen bonding networks [11].

Comparative structural analysis reveals distinct beta-hydroxyl interaction patterns across receptor families [10]. In alpha-1A adrenergic receptors, the beta-hydroxyl group interacts primarily with Asp106 (position 3.32), while alpha-2A adrenergic receptors demonstrate different binding orientations with altered catechol ring positioning [10]. Beta-1 adrenergic receptors exhibit meta-hydroxyl interactions with Ser203, Ser204, and Asn293, while para-hydroxyl groups form bonds with Ser207 [11].

Table 3: Beta-Hydroxyl Group Interaction Patterns Across Receptor Subtypes

Receptor TypeBeta-OH Primary ContactSecondary InteractionsBinding Affinity Impact
Alpha-1AAsp106 (3.32)Phe312 cation-piHigh affinity
Alpha-2AAsp113 (3.32)Tyr319 hydrogen bondModerate affinity
Beta-1Asp113 (3.32)Asn293 networkHigh affinity
Beta-2Asp113 (3.32)Modified networkLower affinity

The molecular recognition mechanism involving beta-hydroxyl groups demonstrates specificity for particular stereochemical configurations [12]. Studies utilizing Cys201 mutants in alpha-2A adrenergic receptors reveal that beta-hydroxyl group orientation affects both binding affinity and receptor activation capacity [12]. The meta-hydroxyl group demonstrates preferential interaction with Cys201, while para-hydroxyl groups show stronger associations with Ser204 [12].

Conformational flexibility of beta-hydroxyl interactions enables dynamic binding adaptations during receptor activation [11]. Molecular dynamics studies demonstrate that beta-hydroxyl groups can adjust their hydrogen bonding patterns in response to receptor conformational changes, maintaining binding stability while accommodating structural transitions [11]. These adaptive interactions contribute to the sustained binding characteristics observed during receptor activation processes [11].

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

317.11106656 g/mol

Monoisotopic Mass

317.11106656 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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